1,1'-((2-Bromoethylidene)bis(oxy))bispropane

Lipophilicity Partition coefficient Phase-transfer chemistry

1,1'-((2-Bromoethylidene)bis(oxy))bispropane (CAS 61365-93-3), also known as bromoacetaldehyde dipropyl acetal, is a brominated acetal with the molecular formula C₈H₁₇BrO₂ and a molecular weight of 225.123 g/mol. It belongs to the α-bromoacetaldehyde dialkyl acetal family, a class of bifunctional intermediates that combine a reactive alkyl bromide leaving group with a protected aldehyde function.

Molecular Formula C8H17BrO2
Molecular Weight 225.12 g/mol
CAS No. 61365-93-3
Cat. No. B12657798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-((2-Bromoethylidene)bis(oxy))bispropane
CAS61365-93-3
Molecular FormulaC8H17BrO2
Molecular Weight225.12 g/mol
Structural Identifiers
SMILESCCCOC(CBr)OCCC
InChIInChI=1S/C8H17BrO2/c1-3-5-10-8(7-9)11-6-4-2/h8H,3-7H2,1-2H3
InChIKeyYZXXNXIKOGVZPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-((2-Bromoethylidene)bis(oxy))bispropane (CAS 61365-93-3): Core Identity and Procurement-Relevant Physicochemical Profile


1,1'-((2-Bromoethylidene)bis(oxy))bispropane (CAS 61365-93-3), also known as bromoacetaldehyde dipropyl acetal, is a brominated acetal with the molecular formula C₈H₁₇BrO₂ and a molecular weight of 225.123 g/mol [1]. It belongs to the α-bromoacetaldehyde dialkyl acetal family, a class of bifunctional intermediates that combine a reactive alkyl bromide leaving group with a protected aldehyde function. This compound is formally classified as an organobromide and an acetal, and is listed under EINECS 262-736-0 [2]. It is primarily employed as a synthetic intermediate in organic chemistry, where the bromoethylidene moiety serves as an electrophilic handle for nucleophilic substitution or dehydrobromination, while the dipropoxy acetal protects the aldehyde from undesired side reactions until deliberate deprotection [3].

Bifunctional bromoacetal building block with protected aldehyde for nucleophilic substitution or deprotection sequences
Higher lipophilicity supports phase-transfer catalysis and organic-phase extraction workflows
Sterically demanding dipropoxy groups may favor α,β-unsaturated acetal formation in dehydrobromination

Why 1,1'-((2-Bromoethylidene)bis(oxy))bispropane Cannot Be Interchanged with Other Bromoacetaldehyde Dialkyl Acetals Without Experimental Validation


Although all α-bromoacetaldehyde dialkyl acetals share a common core structure — a bromoethylidene unit flanked by two alkoxy groups — the identity of the alkoxy substituent fundamentally alters key physicochemical properties that govern reaction performance, workup, and safety. The dipropoxy analog (C₈, LogP ~2.76) is substantially more lipophilic and less volatile than its dimethyl (C₄, LogP ~1.0–1.1, bp 148–150 °C) and diethyl (C₆, LogP ~1.78–2.18, bp ~195 °C at 760 mmHg) counterparts [1][2]. These differences influence phase-transfer behavior, distillation recovery, and chromatographic retention. Moreover, the steric bulk of the alkoxy groups directly affects the regiochemical outcome of base-catalyzed dehydrobromination, with bulkier acetals favoring α,β-unsaturated acetal formation over ketene acetal generation [3]. Generic substitution without accounting for these quantifiable differences risks altered reaction selectivity, reduced yield, or unexpected safety incidents.

Lipophilicity mismatch

Higher LogP vs. dimethyl/diethyl analogs alters phase-transfer behavior and extraction efficiency; direct replacement may shift partition ratios.

Thermal window differs

Boiling point ~85°C above dimethyl acetal enables high-temperature reactions but limits low-temperature distillation recovery; reaction design must match volatility.

Steric control may not transfer

Bulkier propoxy groups influence dehydrobromination regiochemistry; analog-specific product distribution requires experimental confirmation.

Quantitative Differentiation of 1,1'-((2-Bromoethylidene)bis(oxy))bispropane: Head-to-Head and Cross-Study Evidence Against Closest Analogs


Lipophilicity (LogP) Advantage of the Dipropyl Acetal Over Dimethyl and Diethyl Analogs

1,1'-((2-Bromoethylidene)bis(oxy))bispropane exhibits a LogP of 2.76, which is approximately 1.76 log units higher than bromoacetaldehyde dimethyl acetal (LogP 1.00–1.11) and approximately 0.5–0.98 log units higher than the diethyl analog (LogP 1.78–2.18) [1][2]. This represents a roughly 50- to 60-fold greater partition into octanol over water compared to the dimethyl analog, indicating significantly enhanced lipophilicity that can be exploited in non-aqueous reaction media or liquid-liquid extraction protocols.

LogP comparison
Cross-study comparable
LogP 2.76
Higher organic-phase partition supports extraction efficiency
ΔLogP +1.65 to +1.76 vs. dimethyl acetal; computed values from SIELC, Molbase
Lipophilicity Partition coefficient Phase-transfer chemistry

Boiling Point Differentiation: Higher Thermal Operating Window for Distillation and High-Temperature Reactions

At atmospheric pressure (760 mmHg), 1,1'-((2-bromoethylidene)bis(oxy))bispropane boils at 235.5 °C, compared to 148–150 °C for bromoacetaldehyde dimethyl acetal and approximately 195.1 °C for the diethyl analog [1][2]. This 40–87 °C elevation in boiling point provides a wider thermal operating window, enabling higher reaction temperatures without solvent loss and facilitating separation of the dipropyl acetal from lower-boiling reaction components by simple distillation.

Boiling point
Cross-study comparable
235.5 °C at 760 mmHg
Wider thermal window for high-temperature reactions
Approx. +85 °C vs. dimethyl acetal; supplier-reported
Boiling point Distillation Thermal stability Process chemistry

Flash Point Safety Advantage: Reduced Flammability Hazard Relative to Dimethyl and Diethyl Analogs

The flash point of 1,1'-((2-bromoethylidene)bis(oxy))bispropane is reported as 83.4 °C, which is approximately 30–32 °C higher than that of bromoacetaldehyde dimethyl acetal (51–54 °C) and the diethyl analog (51.7 °C) [1][2]. This places the dipropyl acetal above the 60 °C threshold commonly used to distinguish flammable liquids (Class I/II) from combustible liquids (Class IIIA) under many regulatory frameworks, potentially simplifying storage, handling, and transportation compliance.

Flash point
Cross-study comparable
83.4 °C
May reduce ignition risk and simplify storage classification
Combustible liquid range (Class IIIA); dimethyl acetal ~51°C
Flash point Process safety Flammability Storage

Density and Molar Volume: Lower Density Facilitates Phase Separation in Aqueous-Organic Workup

The density of 1,1'-((2-bromoethylidene)bis(oxy))bispropane is 1.204 g/cm³, which is approximately 15–19% lower than bromoacetaldehyde dimethyl acetal (density 1.43–1.44 g/cm³) and approximately 8% lower than the diethyl analog (density 1.31 g/cm³) [1][2]. This lower density, closer to that of water, may affect the rate and clarity of phase separation during aqueous workup, and can influence the choice of extraction solvents when the acetal is used as a reagent or intermediate in biphasic systems.

Density
Cross-study comparable
1.204 g/cm³
Lower density may aid aqueous-organic phase separation
~16% lower than dimethyl acetal; supplier data
Density Phase separation Workup Process chemistry

Steric Control of Dehydrobromination Regiochemistry: Bulkier Alkoxy Groups Favor α,β-Unsaturated Acetal Formation

The Davis and Brown (1971) study on base-catalyzed dehydrobromination of α-bromoacetals demonstrated that the steric environment of the acetal alkoxy groups dictates the product distribution between ketene acetal and α,β-unsaturated acetal [1]. For α-bromoalkyl dialkyl acetals derived from monohydroxy alcohols, approach by base to the methine proton is hindered by the two alkoxy groups, leading to preferred dehydrobromination at the β-proton and formation of the α,β-unsaturated acetal as the major or exclusive product. As the steric bulk of the alkoxy substituent increases (methoxy < ethoxy < propoxy), the preference for α,β-unsaturated acetal over ketene acetal is expected to be further reinforced, though the 1971 study did not separately report data for the dipropyl congener. The 1,1'-((2-bromoethylidene)bis(oxy))bispropane, bearing the bulkiest n-propoxy groups among common dialkyl acetals, is therefore predicted to exhibit the highest selectivity for α,β-unsaturated acetal formation in base-catalyzed elimination among the methyl, ethyl, and propyl series.

Dehydrobromination regiochemistry
Class-level
Bulkier alkoxy groups predicted to favor α,β-unsaturated acetal
Steric control may improve regiochemical outcome; not individually tested
Class-level trend from Davis & Brown (1971); dipropyl congener not measured
Dehydrobromination Regioselectivity Steric effects Ketene acetal

Validated Reverse-Phase HPLC Analytical Method for Purity and Pharmacokinetic Applications

A dedicated reverse-phase HPLC method has been reported for the separation and analysis of 1,1'-((2-bromoethylidene)bis(oxy))bispropane using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase [1]. For mass-spectrometry-compatible applications, phosphoric acid can be replaced with formic acid. The method is described as scalable from analytical to preparative scale and is stated to be suitable for pharmacokinetic studies. This represents a ready-to-implement quality control framework specific to the dipropyl acetal, whereas equivalent published methods for the dimethyl or diethyl analogs in comparable contexts are less systematically documented.

HPLC analytical method
Supporting evidence
RP-HPLC on Newcrom R1 column
Enables immediate incoming QC and method transfer
Scalable; MS-compatible with formic acid; SIELC application note
HPLC Analytical method Purity Pharmacokinetics Quality control

High-Value Application Scenarios for 1,1'-((2-Bromoethylidene)bis(oxy))bispropane Based on Quantitative Differentiation


Phase-Transfer-Catalyzed Alkylation Reactions Requiring High Organic-Phase Affinity

The elevated LogP of 2.76 makes 1,1'-((2-bromoethylidene)bis(oxy))bispropane a superior electrophilic acetal building block for phase-transfer-catalyzed (PTC) alkylation reactions where the substrate must partition efficiently into the organic phase [1]. Compared to the dimethyl acetal (LogP ~1.0), the dipropyl analog offers roughly 50–60× greater organic-phase preference, reducing the amount of reagent lost to the aqueous phase and potentially enabling lower catalyst loadings. This is particularly relevant for the N-alkylation of heterocycles and the synthesis of lipophilic pharmaceutical intermediates where aqueous workup is integral to the process [2].

High-Temperature Solvent-Free or High-Boiling-Solvent Reaction Conditions

With a boiling point of 235.5 °C at atmospheric pressure, this compound can be employed in reactions requiring sustained heating above 150 °C — temperatures at which the dimethyl acetal (bp 148–150 °C) would distill out of the reaction mixture [1][2]. This enables solvent-free acetal exchange or transacetalization reactions, as well as reactions in high-boiling solvents such as DMF, DMSO, or NMP, where the acetal must remain in the liquid phase throughout the reaction. The higher flash point (83.4 °C) further reduces ignition risk during heating, a tangible safety advantage for scale-up [3].

Synthesis of α,β-Unsaturated Aldehydes via Sterically Controlled Dehydrobromination

When the synthetic objective is an α,β-unsaturated aldehyde (via acetal deprotection after dehydrobromination), the steric bulk of the dipropoxy groups is expected to favor elimination toward the α,β-unsaturated acetal rather than the ketene acetal pathway, based on the class-level mechanistic trends established by Davis and Brown (1971) [1]. While cyclic acetals (1,3-dioxolanes) predominantly yield ketene acetals under KOt-Bu/t-BuOH conditions, acyclic dialkyl acetals with bulkier alkoxy substituents increasingly favor the conjugated unsaturated product. The dipropyl acetal represents the most sterically demanding congener among the common methyl/ethyl/propyl series, making it the logical choice when maximizing α,β-unsaturated acetal selectivity is desired.

Quality-Controlled Procurement with Ready-to-Use HPLC Purity Verification

For procurement teams and analytical laboratories requiring immediate incoming quality control capability, the availability of a documented reverse-phase HPLC method specific to 1,1'-((2-bromoethylidene)bis(oxy))bispropane eliminates the need for method scouting [1]. The method uses a Newcrom R1 column with MeCN/water/phosphoric acid (or formic acid for LC-MS compatibility) and is reportedly scalable to preparative separations. This enables straightforward purity verification upon receipt and facilitates the isolation of impurities if purification is needed, a practical advantage not uniformly available for all analogs in this compound class.

Application
Selection Property
Validation Focus
Phase-transfer alkylation
High organic-phase partition (LogP)
Phase-transfer efficiency and catalyst loading
High-temperature reactions
Elevated boiling point and flash point
Thermal stability and solvent compatibility
α,β-Unsaturated aldehyde synthesis
Sterically controlled dehydrobromination
Product distribution (α,β-unsaturated vs. ketene acetal)
Incoming QC with HPLC
Validated HPLC method availability
Purity verification and method transfer
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